molecular formula C12H24N2O2 B3001894 Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate CAS No. 2157653-98-8

Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate

Cat. No.: B3001894
CAS No.: 2157653-98-8
M. Wt: 228.336
InChI Key: ACNGXGHJMGCBSZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate is a carbamate-protected amine featuring a cyclopentane ring substituted with an ethylamino chain and a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules. The Boc group serves as a protective moiety for amines, enabling selective reactions during multi-step syntheses. Its structural features, including the alicyclic cyclopentyl ring and ethyl spacer, influence its physicochemical properties, such as solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(13)8-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNGXGHJMGCBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 3-aminocyclopentyl ethylamine.

    Reaction Conditions: The reaction involves the coupling of tert-butyl carbamate with 3-aminocyclopentyl ethylamine under controlled conditions.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate plays a crucial role in the synthesis of pharmaceuticals. Its ability to act as a protecting group for amines during peptide synthesis is particularly noteworthy. This property prevents unwanted reactions at the amine sites, allowing for more controlled synthesis of drug candidates.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in the preparation of various biologically active molecules. It can be utilized in the synthesis of complex structures where selective protection of functional groups is required.

Biological Research

The compound has been investigated for its interactions with specific enzymes and receptors. These studies reveal its potential as an enzyme inhibitor or modulator, which may contribute to therapeutic strategies targeting metabolic pathways associated with diseases .

Case Study 1: Enzyme Inhibition

Research has shown that this compound can inhibit carboxypeptidase U, an enzyme implicated in thrombus formation. This property positions it as a candidate for developing anticoagulant therapies aimed at preventing thrombotic events such as myocardial infarction and stroke .

Case Study 2: Synthesis of Drug Candidates

In a study focused on synthesizing novel drug candidates, this compound was employed successfully as a building block. The compound's ability to protect amine functionalities allowed for the creation of complex molecules with enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Notable Applications/Properties Reference
Target Compound C12H24N2O2 3-Aminocyclopentyl, ethyl-Boc Intermediate in drug synthesis
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate C12H24N2O2 Cyclobutyl, aminoethyl-Boc High steric strain, reduced flexibility
tert-Butyl (3-oxocyclohexyl)carbamate C11H19NO3 Cyclohexyl, oxo-Boc Enhanced hydrophobicity
tert-Butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate C10H17N3O2 Imidazole, ethyl-Boc Metal coordination, enzyme targeting
tert-Butyl N-[2-(5-chloro-2-oxo-benzimidazol-1-yl)ethyl]carbamate C14H17ClN4O3 Benzimidazolone, chloro substituent Kinase inhibition

Biological Activity

Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate (CAS No. 2157653-98-8) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, which is linked to a 3-aminocyclopentyl ethyl chain. The molecular formula is C12H24N2O2C_{12}H_{24}N_{2}O_{2}, and it has a molecular weight of approximately 228.33 g/mol.

Physical Properties:

  • Molecular Weight: 228.33 g/mol
  • Purity: ≥95%
  • Form: Oil
  • Storage Temperature: Room Temperature

Antitumor Activity

The structural similarity of this compound to known anticancer agents raises interest in its potential antitumor activity. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. For example, studies on structurally related compounds have reported significant apoptotic effects in various cancer cell lines, including breast and prostate cancer cells .

  • Inhibition of Enzymatic Activity:
    • Compounds like this compound may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis:
    • Similar compounds have been shown to activate caspase pathways, leading to programmed cell death. The induction of apoptosis may be mediated through mitochondrial pathways or by direct activation of caspases, suggesting that this compound could exert similar effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of cyclin-dependent kinases

Q & A

Q. What are the optimized synthetic routes for Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate, and how do coupling reagents influence yield?

The synthesis typically involves condensation of tert-butyl carbamate precursors with functionalized cyclopentylamine derivatives. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are widely used as coupling reagents to activate carboxylic acids or amines, improving reaction efficiency and reducing racemization . A stepwise approach includes:

  • Protection of the amine group on cyclopentane using Boc (tert-butoxycarbonyl) chemistry.
  • Alkylation or carbamate formation via nucleophilic substitution. Yields vary between 70–90% depending on solvent polarity (e.g., DMF or dichloromethane) and stoichiometric ratios of reagents .

Q. How is crystallographic data for this compound analyzed, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL for refinement) are preferred for small-molecule crystallography due to their robustness in handling twinned data and high-resolution structures . Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Hydrogen bond analysis (e.g., N–H···O interactions in carbamate groups) to validate molecular packing .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., tert-butyl singlet at ~1.4 ppm, cyclopentyl CH2_2 signals at 1.5–2.5 ppm) .
  • HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+^+ expected for C13_{13}H25_{25}N2_2O2_2: 265.1917) .
  • IR : Carbamate C=O stretch at ~1680–1720 cm1^{-1} .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography be resolved for this compound?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism) in solution versus static solid-state structures. Strategies include:

  • Variable-temperature NMR to detect conformational changes.
  • DFT calculations (e.g., Gaussian) to model energy barriers between conformers .
  • Cross-validation with NOESY/ROESY NMR to identify spatial proximity of protons .

Q. What role does this carbamate play in medicinal chemistry, particularly in kinase or protease inhibition?

The tert-butyl carbamate group acts as a reversible protecting group for amines, enabling controlled release in prodrug designs. For example, derivatives of this compound serve as intermediates in pan-Ras inhibitors, where the cyclopentylamine moiety binds to GTPase active sites . Key applications:

  • Structure-activity relationship (SAR) : Modifying the cyclopentyl substituents (e.g., fluorine or methyl groups) alters binding affinity .
  • In vivo stability : Boc protection enhances metabolic stability compared to free amines .

Q. How can computational methods predict the stability of this compound under acidic or oxidative conditions?

Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) for the carbamate C–O bond (~300–350 kJ/mol), predicting susceptibility to hydrolysis. Molecular dynamics (MD) simulations model degradation pathways in explicit solvents (e.g., water or ethanol) . Experimental validation via HPLC under accelerated conditions (e.g., 40°C, 75% RH) is recommended .

Q. What strategies mitigate racemization during synthesis of enantiopure derivatives?

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or 19^{19}F NMR with chiral shift reagents .

Methodological Challenges and Data Analysis

Q. How are hydrogen-bonding networks in crystal structures quantified for SAR studies?

Software like Mercury (CCDC) calculates intermolecular distances and angles. For example, the carbamate N–H often donates to carbonyl oxygens (distance: 2.8–3.2 Å, angle: 150–170°), influencing solubility and melting points .

Q. What are the limitations of LC-MS in detecting degradation products?

Low-abundance impurities (<0.1%) may evade detection. Solutions include:

  • High-sensitivity Q-TOF instruments.
  • Isotopic labeling (e.g., 13^{13}C-Boc) to trace degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.